1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride
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Overview
Description
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride has a wide range of scientific research applications:
Safety and Hazards
The safety information for 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Similar compounds have been found to target the orl-1 g-protein coupled receptor , and the receptor-interacting protein kinase 1 (RIPK1) .
Mode of Action
Related compounds have been found to inhibit ripk1 kinase activity, blocking the activation of necroptosis pathways .
Biochemical Pathways
Related compounds have been found to inhibit the necroptosis pathway, a key form of programmed lytic cell death .
Result of Action
Related compounds have been found to show significant anti-necroptotic effects in u937 cell necroptosis models .
Biochemical Analysis
Biochemical Properties
It is known that 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a related compound, is a metabolite of the long-acting neuroleptic agent Fluspirilene .
Cellular Effects
A study on a related compound, 1,3,8-Triazaspiro[4.5]decane derivatives, showed that they inhibit permeability transition pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism .
Temporal Effects in Laboratory Settings
A related compound, spirodecanone, showed unchanged binding in the hippocampus up to 48 hours after ischemia .
Dosage Effects in Animal Models
A related compound showed anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Preparation Methods
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable amine with a cyclic ketone to form the spirocyclic core. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride undergoes various chemical reactions, including:
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride can be compared with other similar compounds, such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-one: This derivative has an isopropyl group attached to the nitrogen atom, which can influence its reactivity and biological activity.
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride: This compound has a phenyl group attached to the nitrogen atom, which can enhance its binding affinity to certain receptors.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves the reaction of 1,3-diaminopropane with cyclohexanone to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione, which is then reacted with hydrazine hydrate to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide. This compound is then cyclized with formaldehyde to form 1,3,8-Triazaspiro[4.5]decan-4-one, which is finally reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["1,3-diaminopropane", "cyclohexanone", "hydrazine hydrate", "formaldehyde", "hydrochloric acid"], "Reaction": ["1. 1,3-diaminopropane is reacted with cyclohexanone in the presence of a base to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione.", "2. 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione is reacted with hydrazine hydrate to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide.", "3. 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide is cyclized with formaldehyde to form 1,3,8-Triazaspiro[4.5]decan-4-one.", "4. 1,3,8-Triazaspiro[4.5]decan-4-one is reacted with hydrochloric acid to form the dihydrochloride salt of the compound."] } | |
CAS No. |
1187930-49-9 |
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 g/mol |
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h8,10H,1-5H2,(H,9,11);1H |
InChI Key |
ANBQHYJBNBEUJE-UHFFFAOYSA-N |
SMILES |
C1CNCCC12C(=O)NCN2.Cl.Cl |
Canonical SMILES |
C1CNCCC12C(=O)NCN2.Cl |
solubility |
not available |
Origin of Product |
United States |
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